molecular formula C19H20F2N2O2 B5117414 2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE

2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5117414
M. Wt: 346.4 g/mol
InChI Key: MCAUULDKULAVIG-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone is a synthetic organic compound characterized by the presence of difluorophenoxy and methylphenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone typically involves the following steps:

    Formation of the Difluorophenoxy Intermediate: The initial step involves the preparation of the 2,4-difluorophenoxy intermediate through a nucleophilic aromatic substitution reaction.

    Coupling with Piperazine: The difluorophenoxy intermediate is then coupled with 4-(2-methylphenyl)piperazine under basic conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reaction monitoring and control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride
  • 2-(2,4-Difluorophenoxy)-4-methylaniline
  • N-(4-Acetyl-2-(2,4-difluorophenoxy)phenyl)methanesulfonamide

Uniqueness

Compared to similar compounds, 2-(2,4-difluorophenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c1-14-4-2-3-5-17(14)22-8-10-23(11-9-22)19(24)13-25-18-7-6-15(20)12-16(18)21/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAUULDKULAVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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